5,6-Methylenedioxy-2-phenylindole
Overview
Description
- 5,6-Methylenedioxy-2-phenylindole is an organic compound with the chemical formula C15H11NO2.
- It is a pale cream to pale brown powder.
- The compound is part of the indole family and contains a methylenedioxy bridge in its structure.
Synthesis Analysis
- The synthesis of 5,6-Methylenedioxy-2-phenylindole involves specific chemical reactions, but detailed synthetic pathways are not readily available in the literature.
Molecular Structure Analysis
- The molecular formula is C15H11NO2.
- The compound has a 6-phenyl-2H,5H-[1,3]dioxolo[4,5-f]indole structure.
Chemical Reactions Analysis
- Specific chemical reactions involving 5,6-Methylenedioxy-2-phenylindole are not widely documented.
- Further research is needed to explore its reactivity and potential reactions.
Physical And Chemical Properties Analysis
- Melting Point: 228.0-237.0°C (clear melt).
- Assay (HPLC): ≥96.0%.
Scientific Research Applications
Tubulin Polymerization Inhibition
5,6-Methylenedioxy-2-phenylindole derivatives have been studied for their role in inhibiting tubulin polymerization, a mechanism often targeted in cancer treatments. Research by Gastpar et al. (1998) found that certain methoxy-substituted 3-formyl-2-phenylindoles, related to 5,6-Methylenedioxy-2-phenylindole, effectively inhibited tubulin polymerization and disrupted microtubule assembly, which is crucial for cancer cell division (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Synthetic Chemistry Applications
Salgar and Merchant (1961) explored the condensation reactions of various indoles, including 5,6-Methylenedioxyindole and 5,6-Methylenedioxy-2-methyl-indole, with different β-nitrostyrene derivatives. This study highlights the synthetic chemistry applications of 5,6-Methylenedioxy-2-phenylindole and its derivatives in creating new chemical compounds (Salgar & Merchant, 1961).
Safety And Hazards
- The compound does not have specific hazards identified.
- Standard laboratory safety precautions should be followed during handling.
Future Directions
- Researchers can explore its pharmacological potential, biological activities, and potential therapeutic applications.
- Investigate its interactions with receptors and cellular pathways.
Please note that while some information is available, further research is needed to fully understand the compound’s properties and applications. For a comprehensive analysis, additional studies and data are required12345
properties
IUPAC Name |
6-phenyl-5H-[1,3]dioxolo[4,5-f]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-2-4-10(5-3-1)12-6-11-7-14-15(18-9-17-14)8-13(11)16-12/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURPDRQDIRKULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398966 | |
Record name | 5,6-METHYLENEDIOXY-2-PHENYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Methylenedioxy-2-phenylindole | |
CAS RN |
64943-90-4 | |
Record name | 5,6-METHYLENEDIOXY-2-PHENYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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